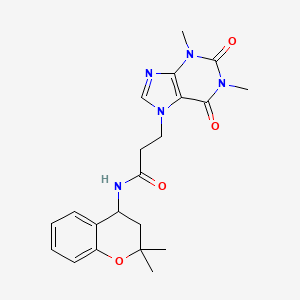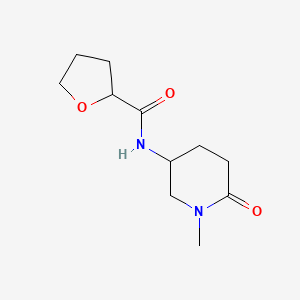
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide is a selective inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a cytosolic protein complex that plays a crucial role in the activation of pro-inflammatory cytokines. N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide binds to the NLRP3 inflammasome and inhibits its activation, thus preventing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has been shown to have potent anti-inflammatory effects in preclinical studies. The compound has demonstrated the ability to inhibit the production of multiple pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has also been shown to reduce the infiltration of inflammatory cells into affected tissues in animal models of psoriasis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide is its selectivity for the NLRP3 inflammasome. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. However, one of the limitations of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide. One potential area of investigation is the use of the compound in the treatment of other inflammatory diseases, such as multiple sclerosis and asthma. Another area of research could focus on improving the solubility of the compound to make it more suitable for in vivo administration. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis method of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide involves a multi-step process that starts with the reaction of piperidine with ethyl 2-bromoacetate to form N-ethyl-2-(1-methylpiperidin-3-yl)acetamide. This intermediate is then treated with oxalyl chloride and 1,4-dioxane to form N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has been primarily developed for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown potent inhibition of multiple pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α, in preclinical studies. N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has also demonstrated efficacy in animal models of psoriasis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-13-7-8(4-5-10(13)14)12-11(15)9-3-2-6-16-9/h8-9H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLCCJCBEFCUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
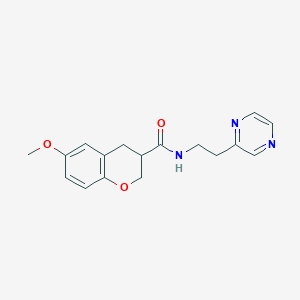

![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
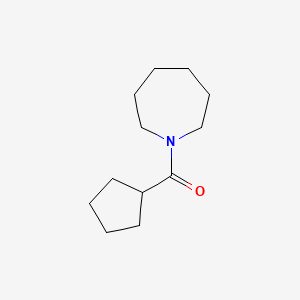
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
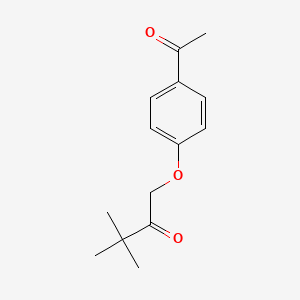
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
